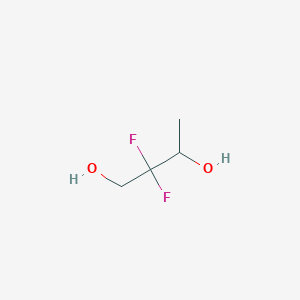
2,2-Difluorobutane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluorobutane-1,3-diol is an organic compound that belongs to the class of diols, which are characterized by the presence of two hydroxyl groups. This compound is of significant interest due to its unique chemical properties imparted by the presence of fluorine atoms. The incorporation of fluorine into organic molecules often results in the modification of various chemical, physical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorobutane-1,3-diol typically involves the reaction of hydrogen fluoride (HF) with butane-1,3-diol. This reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions. The reaction conditions often include the use of a fluoride source and a suitable solvent to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,2-Difluorobutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of new fluorinated compounds.
科学研究应用
2,2-Difluorobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
作用机制
The mechanism by which 2,2-Difluorobutane-1,3-diol exerts its effects is largely dependent on its interactions with other molecules. The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological targets. Fluorine atoms can enhance the stability of the compound and modify its electronic properties, leading to unique biological activities .
相似化合物的比较
2,3-Difluorobutane-1,4-diol: Another fluorinated diol with similar properties but different structural arrangement.
2,2-Difluoropropane-1,3-diol: A related compound with a shorter carbon chain
Uniqueness: 2,2-Difluorobutane-1,3-diol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties.
属性
分子式 |
C4H8F2O2 |
|---|---|
分子量 |
126.10 g/mol |
IUPAC 名称 |
2,2-difluorobutane-1,3-diol |
InChI |
InChI=1S/C4H8F2O2/c1-3(8)4(5,6)2-7/h3,7-8H,2H2,1H3 |
InChI 键 |
FKAWLNJLIHZNPW-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CO)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



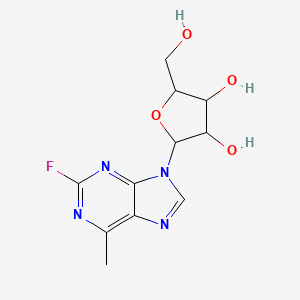
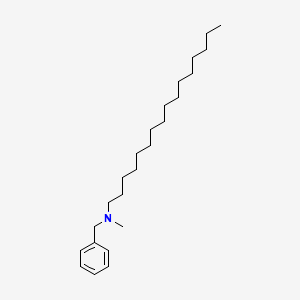


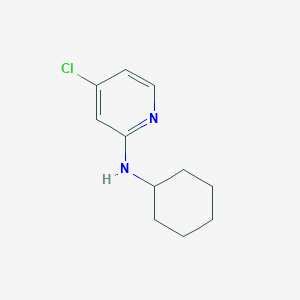
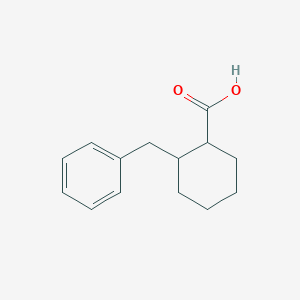
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
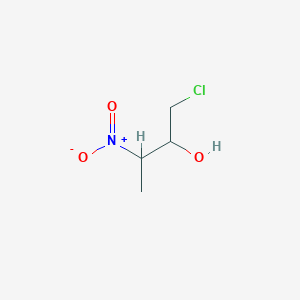
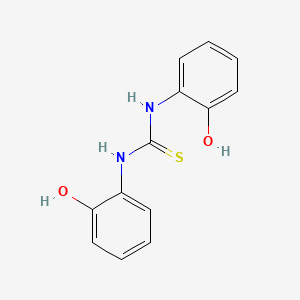
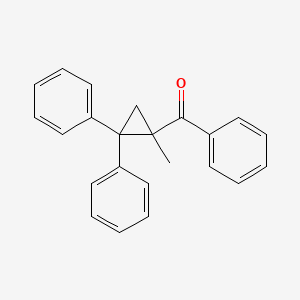
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)

